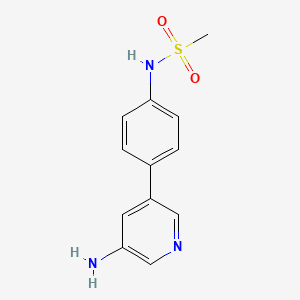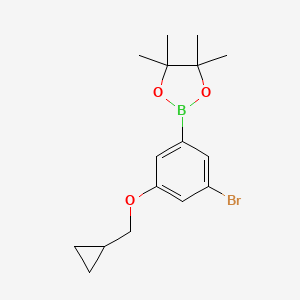
2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
This compound is a boronic ester, which are highly valuable building blocks in organic synthesis . The compound has a molecular weight of 353.06 .
Synthesis Analysis
The synthesis of this compound involves a radical approach. It is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . The Matteson-CH2-homologation was carried out with in situ generated CH2 BrLi in THF at low temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BBrO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 .Chemical Reactions Analysis
The compound undergoes catalytic protodeboronation, which is a valuable but unknown transformation . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Boronic acids and esters are widely used as reagents and catalysts in organic synthesis. This compound could potentially be involved in cross-coupling reactions like the Suzuki–Miyaura reaction to synthesize biaryl compounds .
Chemical Biology Probes
As probes and sensors in chemical biology, this compound may serve as a molecular receptor for sugars or other biomolecules due to the boronic acid’s affinity for diols .
Therapeutic Drugs
Boronic esters have applications in medicine as therapeutic drugs. The specific structure of this compound might allow it to interact with biological targets in novel ways .
Covalent Organic Frameworks (COFs)
Boronic acids are key components in the synthesis of COFs, which have a variety of applications including gas storage and separation .
Biomedical Applications
This compound could be used in biomedical applications such as lipase inhibitors, HIV inhibitors, glucose sensors, insulin delivery systems, dopamine sensors, supports for cell growth, and BNCT (Boron Neutron Capture Therapy) agents .
Sensing Applications
The boronic acid moiety can interact with diols and strong Lewis bases like fluoride or cyanide anions, which leads to utility in various sensing applications. This compound could be part of homogeneous assays or heterogeneous detection systems .
Wirkmechanismus
Target of Action
Boron reagents like this compound are often used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in organic compounds that can form new bonds.
Mode of Action
In Suzuki–Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a metal catalyst (often palladium) forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron compound (like our compound of interest) transfers an organic group to the metal .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry. The downstream effects include the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and function.
Action Environment
The action, efficacy, and stability of 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure conditions, the pH of the solution, and the presence of a suitable catalyst . The specific effects of these factors would depend on the details of the reaction conditions and the specific system in which the compound is used.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BBrO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZRFGSKTCMGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675273 | |
| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1218789-49-1 | |
| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



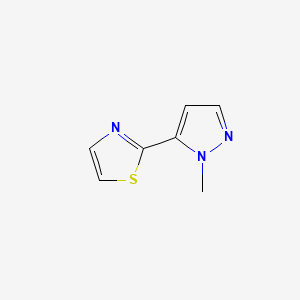
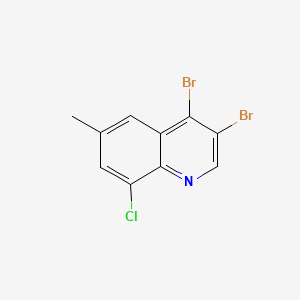






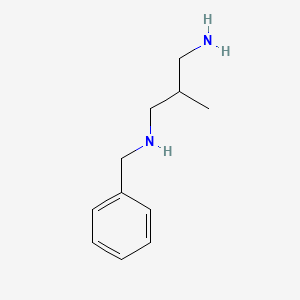
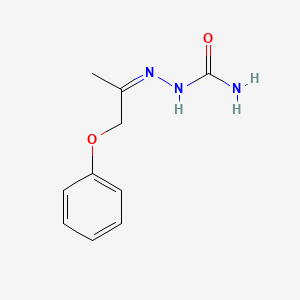
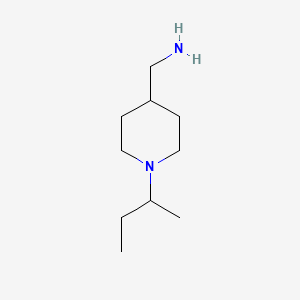
![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)

